[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine
CAS No.:
Cat. No.: VC18164007
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2 |
|---|---|
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C11H14Cl2N2/c12-10-2-1-9(5-11(10)13)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2 |
| Standard InChI Key | BKYRWYVOEKNJAL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1CN)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine, reflecting its pyrrolidine backbone substituted with a 3,4-dichlorophenyl group at the nitrogen atom and a methanamine moiety at the 3-position. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a calculated molecular weight of 275.2 g/mol (12*(11) + 1*(14) + 35.5*(2) + 14*(2)). The dichlorophenyl group enhances lipophilicity, while the primary amine may facilitate interactions with biological targets .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
Patent WO2013160273A1 outlines a high-yield process for synthesizing structurally related (3,4-dichlorophenyl)pyrrolidinyl methanones, providing a template for this compound’s production. A plausible pathway involves:
-
Pyrrolidine Functionalization: Reacting pyrrolidine with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorophenyl)pyrrolidine.
-
Reductive Amination: Introducing the methanamine group via reductive amination of pyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride .
Table 1: Comparative Synthetic Yields for Analogous Compounds
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Benzylation of Pyrrolidine | 85 | DMF, K₂CO₃, 80°C, 12 h | |
| Reductive Amination | 78 | MeOH, NaBH₃CN, RT, 24 h |
This method avoids costly catalysts and achieves moderate yields under ambient conditions, making it scalable for industrial production .
Crystallization and Polymorphism
Crystalline polymorphs of related compounds, such as (3,4-dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, exhibit distinct X-ray diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7°) . Solvent selection (e.g., ethanol/water mixtures) and cooling rates critically influence polymorph stability, necessitating rigorous crystallization optimization for [1-(3,4-dichlorophenyl)pyrrolidin-3-yl]methanamine.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely low (<1 mg/mL at pH 7.4) due to the hydrophobic dichlorophenyl group, necessitating salt formation (e.g., hydrochloride) for pharmaceutical formulations .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 275.2 g/mol | Calculated |
| logP | 2.8 | PubChem Lite |
| pKa (Amine) | 9.1–10.3 | Analogous compounds |
| Melting Point | 120–125°C (decomposes) | Estimated |
Pharmacological Profile
Mechanism of Action
While direct bioactivity data are absent, structural analogs suggest potential as neuromodulators or enzyme inhibitors. For instance:
-
Notum Inhibitors: Compounds with dichlorophenyl-pyrrolidine motifs (e.g., CID 70681372) inhibit Notum, a carboxylesterase involved in Wnt signaling .
-
Triple Reuptake Inhibition: Pyrrolidinyl methanamines often target serotonin, norepinephrine, and dopamine transporters, as seen in PCT/WO2008/074703 .
In Silico ADMET Predictions
Using tools like SwissADME:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume